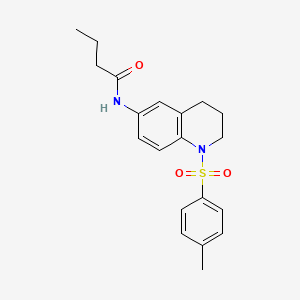![molecular formula C11H17N3O B2468925 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine CAS No. 2189368-17-8](/img/structure/B2468925.png)
2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of a similar compound, “2-[(1-methylpiperidin-2-yl)methoxy]aniline”, is 220.3107 .Aplicaciones Científicas De Investigación
Determination and Quantitative Analysis in Wines
Research has highlighted the role of methoxypyrazines, compounds closely related to "2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine," in the aroma and flavor profiles of wines. Allen, Lacey, and Boyd (1994) have determined methoxypyrazines in red wines, noting their significant contribution to wine flavor and suggesting that their concentrations are critical for the sensory threshold in water (Allen, Lacey, & Boyd, 1994).
Role in Grape and Wine Aroma
Lacey, Allen, Harris, and Brown (1991) identified three methoxypyrazines in Sauvignon blanc grapes and wines, emphasizing the importance of these compounds in contributing to the characteristic green and herbaceous aromas (Lacey, Allen, Harris, & Brown, 1991).
Synthesis and Photophysical Properties for Chromophore Applications
Hoffert, Durand, Gauthier, Guen, and Achelle (2017) explored the synthesis and photophysical properties of pyrazine-based chromophores, indicating their potential in electronic and photonic devices due to their strong emission solvatochromism and intramolecular charge transfer capabilities (Hoffert et al., 2017).
Biological Roles and Warning Odour Functions
Studies by Rothschild, Moore, and Brown (1984), and Guilford, Nicol, Rothschild, and Moore (1987) have demonstrated the biological roles of pyrazines, particularly as warning odour components in various insects, suggesting their utility in biological and ecological research (Rothschild, Moore, & Brown, 1984); (Guilford, Nicol, Rothschild, & Moore, 1987).
Antimalarial Activity and Molecular Modeling
Guillon et al. (2004) synthesized and tested various pyrazine derivatives for their antimalarial activity, providing valuable insights into new therapeutic agents against Plasmodium falciparum strains (Guillon et al., 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-7-3-2-4-10(14)9-15-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXYPRWXFMLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
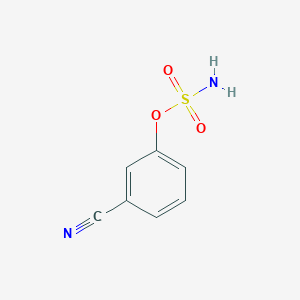


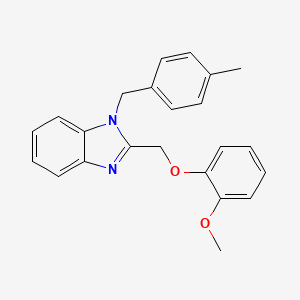


![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
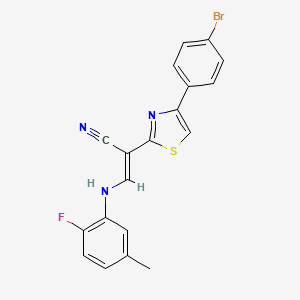
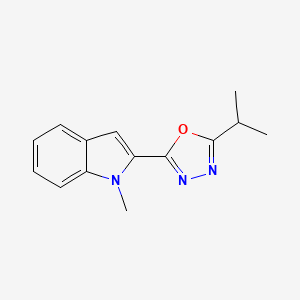
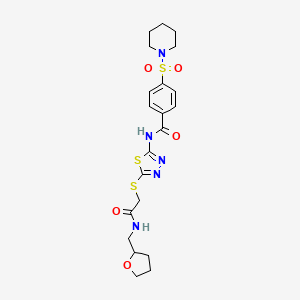

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)
